molecular formula C20H22N5NaO6S B1262485 sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B1262485
M. Wt: 483.5 g/mol
InChI Key: UVOCNBWUHNCKJM-VZYMBTLFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Azlocillin Sodium is the sodium salt form of azlocillin, a semisynthetic, extended spectrum acylampicillin with antibacterial activity. Azlocillin binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This prevents proper bacterial cell wall synthesis, thereby results in the weakening of the bacterial cell wall and eventually leading to cell lysis.
A semisynthetic ampicillin-derived acylureido penicillin.

Scientific Research Applications

Complexation with Ions

  • Sodium (5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Ampicillin sodium salt, has been studied for its complexation with divalent cations like Ca+2 and Ba+2. Conductometric studies in methanol at various temperatures showed the formation of stoichiometric complexes, leading to insights into the Gibbs free energy and thermodynamic parameters of these interactions (Helmy, Gomaa, & Abou Eleef, 2017).

Synthesis and Characterization

  • The synthesis and characterization of process-related impurities of Nafcillin Sodium, which share structural similarities with the sodium salt of interest, provide valuable insights into the chemical properties and potential applications of these compounds (Rao et al., 2006).

Interaction with Metal Ions

  • Investigations into the interactions of this sodium salt with metal ions like Cu2+ have been conducted using potentiometric, UV, and 1H NMR techniques. These studies offer insights into the stability constants and the ligand's ability to sequester metal ions, which is crucial for understanding its potential biomedical applications (Cardiano et al., 2017).

Molar Enthalpy of Crystallization

  • Research on the molar enthalpies of crystallization of structurally related compounds in different aqueous solutions like sodium sulfate and ammonium sulfate can provide vital information on the crystallization behaviors and energetics of the sodium salt (Su & Wang, 2010).

X-Ray Crystallography

  • X-ray diffraction studies of related β-lactam antibiotics, which include the sodium salt of interest, give insights into their crystal structures and intermolecular interactions. This information is vital for understanding the compound's properties and potential applications in various fields (Oyama et al., 1994).

properties

Product Name

sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C20H22N5NaO6S

Molecular Weight

483.5 g/mol

IUPAC Name

sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1/t11-,12-,13?,16-;/m1./s1

InChI Key

UVOCNBWUHNCKJM-VZYMBTLFSA-M

Isomeric SMILES

CC1(C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+]

synonyms

Azlin
Azlocillin
Azlocillin Sodium
Azlocillin, Sodium
Bay e 6905
Bay-e 6905
Baye 6905
Securopen
Sodium Azlocillin
Sodium, Azlocillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 4
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

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